molecular formula C15H18F5N5O2S B10956711 1-(difluoromethyl)-3-methyl-N-{3-[3-(trifluoromethyl)-5,6-dihydrocyclopenta[c]pyrazol-2(4H)-yl]propyl}-1H-pyrazole-4-sulfonamide

1-(difluoromethyl)-3-methyl-N-{3-[3-(trifluoromethyl)-5,6-dihydrocyclopenta[c]pyrazol-2(4H)-yl]propyl}-1H-pyrazole-4-sulfonamide

Cat. No.: B10956711
M. Wt: 427.4 g/mol
InChI Key: RJZPGSKECJIREH-UHFFFAOYSA-N
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Description

1-(Difluoromethyl)-3-methyl-N-{3-[3-(trifluoromethyl)-5,6-dihydrocyclopenta[c]pyrazol-2(4H)-yl]propyl}-1H-pyrazole-4-sulfonamide is a complex organic compound featuring a pyrazole ring substituted with difluoromethyl, methyl, and sulfonamide groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(difluoromethyl)-3-methyl-N-{3-[3-(trifluoromethyl)-5,6-dihydrocyclopenta[c]pyrazol-2(4H)-yl]propyl}-1H-pyrazole-4-sulfonamide typically involves multiple steps:

    Formation of the Pyrazole Ring: The initial step involves the cyclization of appropriate precursors to form the pyrazole ring. This can be achieved through the reaction of hydrazines with 1,3-diketones under acidic or basic conditions.

    Introduction of Difluoromethyl and Methyl Groups: The difluoromethyl and methyl groups are introduced via selective alkylation reactions. This may involve the use of difluoromethylating agents and methylating agents under controlled conditions.

    Sulfonamide Formation: The sulfonamide group is introduced by reacting the pyrazole derivative with sulfonyl chlorides in the presence of a base such as triethylamine.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of continuous flow reactors for better control over reaction conditions and the implementation of purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

1-(Difluoromethyl)-3-methyl-N-{3-[3-(trifluoromethyl)-5,6-dihydrocyclopenta[c]pyrazol-2(4H)-yl]propyl}-1H-pyrazole-4-sulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, potentially leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, which may reduce the sulfonamide group to an amine.

    Substitution: The compound can participate in nucleophilic substitution reactions, where nucleophiles replace one of the substituents on the pyrazole ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Various substituted pyrazole derivatives.

Scientific Research Applications

1-(Difluoromethyl)-3-methyl-N-{3-[3-(trifluoromethyl)-5,6-dihydrocyclopenta[c]pyrazol-2(4H)-yl]propyl}-1H-pyrazole-4-sulfonamide has several applications in scientific research:

    Medicinal Chemistry: The compound is studied for its potential as a pharmaceutical agent, particularly in the development of drugs targeting specific enzymes or receptors.

    Biology: It is used in biochemical assays to study enzyme inhibition and protein interactions.

    Materials Science: The compound’s unique structural features make it a candidate for the development of novel materials with specific electronic or optical properties.

Mechanism of Action

The mechanism by which 1-(difluoromethyl)-3-methyl-N-{3-[3-(trifluoromethyl)-5,6-dihydrocyclopenta[c]pyrazol-2(4H)-yl]propyl}-1H-pyrazole-4-sulfonamide exerts its effects involves interaction with molecular targets such as enzymes or receptors. The difluoromethyl and trifluoromethyl groups enhance the compound’s binding affinity and specificity, while the sulfonamide group can form hydrogen bonds with target proteins, stabilizing the compound-protein complex.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(Difluoromethyl)-3-methyl-N-{3-[3-(trifluoromethyl)-5,6-dihydrocyclopenta[c]pyrazol-2(4H)-yl]propyl}-1H-pyrazole-4-sulfonamide is unique due to the combination of difluoromethyl, trifluoromethyl, and sulfonamide groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for research and potential therapeutic applications.

Properties

Molecular Formula

C15H18F5N5O2S

Molecular Weight

427.4 g/mol

IUPAC Name

1-(difluoromethyl)-3-methyl-N-[3-[3-(trifluoromethyl)-5,6-dihydro-4H-cyclopenta[c]pyrazol-2-yl]propyl]pyrazole-4-sulfonamide

InChI

InChI=1S/C15H18F5N5O2S/c1-9-12(8-25(22-9)14(16)17)28(26,27)21-6-3-7-24-13(15(18,19)20)10-4-2-5-11(10)23-24/h8,14,21H,2-7H2,1H3

InChI Key

RJZPGSKECJIREH-UHFFFAOYSA-N

Canonical SMILES

CC1=NN(C=C1S(=O)(=O)NCCCN2C(=C3CCCC3=N2)C(F)(F)F)C(F)F

Origin of Product

United States

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